Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, and a nitrophenyl group
Scientific Research Applications
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Safety and Hazards
According to the safety data sheet, this compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .
Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities exhibited by similar compounds, it could be of interest to explore its potential uses in pharmaceutical or medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and subsequent amination to introduce the nitrophenyl and amino groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amino derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- Methyl 3-amino-5-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
ethyl 5-amino-1-(2-nitrophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-11(13)15(14-8)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUOVVFRIVGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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